![molecular formula C17H21N3O5 B5028474 4-{3-[4-(2-hydroxyethyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5028474.png)
4-{3-[4-(2-hydroxyethyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of compounds structurally similar to 4-{3-[4-(2-hydroxyethyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid involves complex chemical processes that yield optically active hydrochlorides with high optical purities. These processes often start from specific pyridinecarboxylic acids available through optical resolution. The synthesis routes are designed to explore the pharmacological potentials of these compounds, focusing on specific enantiomers that exhibit desired biological activities (Ashimori et al., 1991).
Molecular Structure Analysis
The molecular structure of compounds like 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a related compound, reveals that the piperazine ring adopts a chair conformation. This specific conformation is critical for the compound's interaction with biological targets. The dihedral angles formed between the piperazine ring and the benzene ring are indicative of the molecule's spatial orientation, which is essential for its pharmacological activity (Faizi et al., 2016).
Chemical Reactions and Properties
The synthesis and reaction of compounds structurally similar to the subject compound involve interactions with cyclic amino alcohols and other reagents to form various heterocycles. These reactions are often stereoselective, producing compounds with specific configurations. The chemical properties of these compounds, such as reactivity and stability, are influenced by their molecular structures and the presence of functional groups (Kivelä et al., 2003).
Physical Properties Analysis
The physical properties of compounds related to 4-{3-[4-(2-hydroxyethyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid, such as solubility, melting point, and crystalline structure, are determined by their molecular composition and structural configuration. These properties are crucial for understanding the compound's behavior in different environments and its suitability for pharmaceutical applications.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemicals, are key to understanding the compound's potential as a pharmacological agent. These properties are influenced by the compound's functional groups and overall molecular structure. Research on related compounds focuses on their interaction with biological molecules and their potential therapeutic effects.
For more in-depth information and additional studies on compounds with similar structures and properties, the following references are recommended: (Ashimori et al., 1991), (Faizi et al., 2016), (Kivelä et al., 2003).
Mécanisme D'action
Target of Action
The compound “4-{3-[4-(2-hydroxyethyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid” is structurally similar to the buffering agent HEPPS (EPPS) . HEPPS is a zwitterionic buffer used in biological research .
Mode of Action
Given its structural similarity to hepps, it may function as abuffering agent in biological systems .
Biochemical Pathways
Buffers like hepps play a crucial role in maintaining thepH stability in biological systems, which is essential for various biochemical reactions .
Result of Action
As a potential buffering agent, it would help maintain a stable ph, thereby facilitating optimal conditions for various biological processes .
Action Environment
Environmental factors such as temperature, concentration, and the presence of other ions can influence the action, efficacy, and stability of buffering agents. For instance, the buffering capacity of HEPPS is optimal at a pH range of 6.8 to 8.2 .
Propriétés
IUPAC Name |
4-[3-[4-(2-hydroxyethyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c21-10-9-18-5-7-19(8-6-18)14-11-15(22)20(16(14)23)13-3-1-12(2-4-13)17(24)25/h1-4,14,21H,5-11H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXBLOYDZAZJGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.